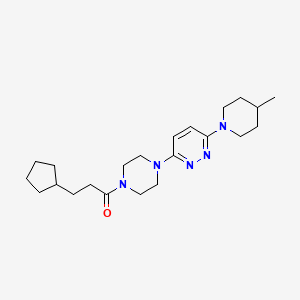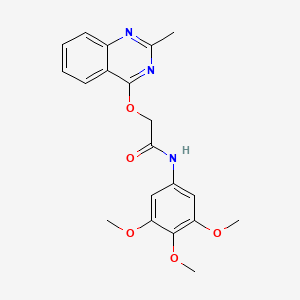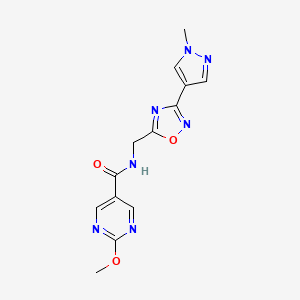
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H25N7OS and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DPP IV Inhibitors and Diabetes Mellitus Treatment
The compound's pyrimidine and piperazine elements suggest potential as DPP IV inhibitors, relevant in type 2 diabetes mellitus (T2DM) treatment. DPP IV inhibitors enhance insulin secretion by preventing the inactivation of incretin hormones. Research on DPP IV inhibitors highlights the ongoing search for novel compounds to manage T2DM effectively, underlining the importance of molecules with pyrimidine and piperazine structures in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
CNS Acting Drugs Development
The structural features of the compound, including the piperazine and pyrimidine rings, are significant in synthesizing central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen atoms are crucial in developing compounds with potential CNS activity. This underscores the importance of exploring such structures for novel CNS pharmacotherapies (Saganuwan, 2017).
Catalysis and Synthetic Chemistry
The compound's structural complexity, including the pyrimidine scaffold, is relevant in catalysis and synthetic chemistry for developing pharmacologically active molecules. Hybrid catalysts utilizing pyrimidine structures have shown significant potential in synthesizing complex molecules, indicating the broader applicability of such compounds in medicinal chemistry and drug development processes (Parmar, Vala, & Patel, 2023).
Anti-Colorectal Cancer Activity
Quinazoline derivatives, structurally related to the discussed compound, have demonstrated anticancer properties, particularly against colorectal cancer. These derivatives' ability to modulate gene and protein expression involved in cancer progression highlights the therapeutic potential of compounds with similar structural features in oncology (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Optoelectronic Materials
Compounds with quinazoline and pyrimidine structures have found applications beyond medicinal chemistry, including in optoelectronic materials. Their incorporation into π-extended conjugated systems has opened avenues for creating novel materials for electronic devices, highlighting the versatile applications of such compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7OS/c29-21(17-13-16(24-25-17)18-5-4-12-30-18)28-10-8-27(9-11-28)20-14-19(22-15-23-20)26-6-2-1-3-7-26/h4-5,12-15H,1-3,6-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQFPNWQUYCFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)
![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)


![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)

![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)




